Cas no 1330763-31-9 (2,6-Dichloro-3-methoxymethyl-pyridine)

2,6-Dichloro-3-methoxymethyl-pyridine is a halogenated pyridine derivative with a methoxymethyl substituent at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals. Its dichloro substitution pattern enhances reactivity for further functionalization, while the methoxymethyl group provides a handle for selective modifications. The electron-withdrawing nature of the chlorine atoms and the electron-donating methoxymethyl moiety create a balanced electronic profile, making it useful in cross-coupling reactions and nucleophilic substitutions. High purity grades ensure consistent performance in demanding applications. Proper handling is advised due to potential reactivity hazards.
2,6-Dichloro-3-methoxymethyl-pyridine structure
1330763-31-9 structure
Product name:2,6-Dichloro-3-methoxymethyl-pyridine
CAS No:1330763-31-9
MF:C7H7Cl2NO
Molecular Weight:192.042579889297
MDL:MFCD20230576
CID:4584279
PubChem ID:71306174

2,6-Dichloro-3-methoxymethyl-pyridine 化学的及び物理的性質

名前と識別子

    • 2,6-DICHLORO-3-METHOXYMETHYL-PYRIDINE
    • 2,6-Dichloro-3-(methoxymethyl)pyridine
    • SB54486
    • AM806091
    • W10447
    • SCHEMBL15595871
    • 1330763-31-9
    • CS-0036099
    • AKOS027255531
    • AS-63324
    • DTXSID301284880
    • MFCD20230576
    • 2,6-Dichloro-3-methoxymethyl-pyridine
    • MDL: MFCD20230576
    • インチ: 1S/C7H7Cl2NO/c1-11-4-5-2-3-6(8)10-7(5)9/h2-3H,4H2,1H3
    • InChIKey: ARVOVELGMKVUAT-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=C(N=1)Cl)COC

計算された属性

  • 精确分子量: 190.9904692g/mol
  • 同位素质量: 190.9904692g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 123
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 22.1

2,6-Dichloro-3-methoxymethyl-pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
D762365-1g
2,6-Dichloro-3-Methoxymethyl-Pyridine
1330763-31-9 95%
1g
$475 2024-06-06
Aaron
AR00HTG1-100mg
2,6-Dichloro-3-Methoxymethyl-Pyridine
1330763-31-9 95%
100mg
$129.00 2023-12-16
Aaron
AR00HTG1-500mg
2,6-Dichloro-3-Methoxymethyl-Pyridine
1330763-31-9 95%
500mg
$316.00 2023-12-16
Aaron
AR00HTG1-1g
2,6-Dichloro-3-Methoxymethyl-Pyridine
1330763-31-9 95%
1g
$800.00 2025-01-25
A2B Chem LLC
AI30213-1g
2,6-Dichloro-3-methoxymethyl-pyridine
1330763-31-9 95%
1g
$391.00 2024-04-20
1PlusChem
1P00HT7P-2g
2,6-Dichloro-3-Methoxymethyl-Pyridine
1330763-31-9 95%
2g
$683.00 2023-12-22
A2B Chem LLC
AI30213-250mg
2,6-Dichloro-3-methoxymethyl-pyridine
1330763-31-9 95%
250mg
$196.00 2024-04-20
A2B Chem LLC
AI30213-2g
2,6-Dichloro-3-methoxymethyl-pyridine
1330763-31-9 95%
2g
$651.00 2024-04-20
Aaron
AR00HTG1-2g
2,6-Dichloro-3-Methoxymethyl-Pyridine
1330763-31-9 95%
2g
$742.00 2023-12-16
eNovation Chemicals LLC
D762365-2g
2,6-Dichloro-3-Methoxymethyl-Pyridine
1330763-31-9 95%
2g
$775 2024-06-06

2,6-Dichloro-3-methoxymethyl-pyridine 関連文献

2,6-Dichloro-3-methoxymethyl-pyridineに関する追加情報

2,6-Dichloro-3-methoxymethyl-pyridine

2,6-Dichloro-3-methoxymethyl-pyridine is a versatile organic compound with the CAS number 1330763-31-9. This compound belongs to the class of pyridine derivatives, which are widely studied and utilized in various fields due to their unique chemical properties and structural diversity. The molecule features a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions, along with a methoxymethyl group at the 3 position. This substitution pattern imparts specific electronic and steric effects, making it a valuable compound in synthetic chemistry and material science.

The synthesis of 2,6-Dichloro-3-methoxymethyl-pyridine typically involves multi-step reactions, often starting from pyridine or its derivatives. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact. For instance, researchers have explored the use of palladium-catalyzed coupling reactions to introduce the methoxymethyl group onto the pyridine ring. These methods not only enhance yield but also allow for greater control over the substitution pattern, which is critical for optimizing the compound's properties.

One of the most notable applications of 2,6-Dichloro-3-methoxymethyl-pyridine is in the field of agrochemistry. The compound serves as an intermediate in the synthesis of various pesticides and herbicides. Its ability to inhibit specific enzymes in pests and weeds makes it a valuable component in crop protection products. Recent studies have highlighted its potential as a lead compound for developing eco-friendly agrochemicals with reduced toxicity to non-target species.

In addition to its agricultural applications, 2,6-Dichloro-3-methoxymethyl-pyridine has shown promise in medicinal chemistry. The pyridine ring's inherent aromaticity and ability to form hydrogen bonds make it an attractive scaffold for drug design. Researchers have investigated its role as a precursor for bioactive molecules targeting various disease states, including cancer and infectious diseases. For example, derivatives of this compound have demonstrated anti-proliferative activity against cancer cells by modulating key signaling pathways.

The electronic properties of 2,6-Dichloro-3-methoxymethyl-pyridine also make it a candidate for use in electronic materials. Its ability to act as an electron-deficient aromatic system makes it suitable for applications in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Recent research has focused on incorporating this compound into conjugated polymers to enhance their charge transport properties.

From an environmental perspective, understanding the fate and behavior of 2,6-Dichloro-3-methoxymethyl-pyridine in natural systems is crucial. Studies have shown that the compound undergoes biodegradation under specific conditions, though its persistence varies depending on environmental factors such as temperature and microbial activity. Regulatory agencies continue to monitor its use to ensure compliance with safety standards and minimize ecological risks.

In conclusion, 2,6-Dichloro-3-methoxymethyl-pyridine is a multifaceted compound with significant potential across diverse industries. Its unique chemical structure enables applications ranging from agrochemistry to medicinal research and materials science. As research advances, particularly in green chemistry and sustainable synthesis methods, this compound is likely to play an even more prominent role in addressing global challenges such as food security and human health.

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